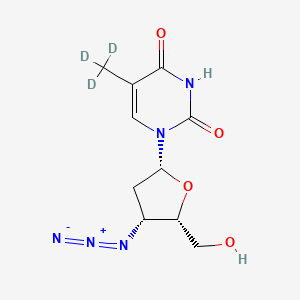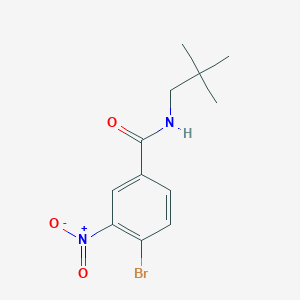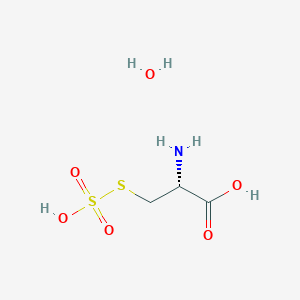
3'-epi-Azido-3'-deoxythymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-epi-Azido-3’-deoxythymidine-d3 is a nucleoside analog that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of thymidine, where the hydroxyl group at the 3’ position is replaced with an azido group, and it is labeled with deuterium (d3) at specific positions. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-epi-Azido-3’-deoxythymidine-d3 typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups to prevent unwanted reactions.
Azidation: The protected thymidine is then subjected to azidation, where the hydroxyl group at the 3’ position is replaced with an azido group. This is usually achieved using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deprotection: The protecting groups are removed to yield 3’-epi-Azido-3’-deoxythymidine.
Deuterium Labeling:
Industrial Production Methods
Industrial production of 3’-epi-Azido-3’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Scaling up the reactions while maintaining the same reaction conditions to ensure consistency.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3’-epi-Azido-3’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3), and a suitable solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Amino Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3’-epi-Azido-3’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential antiviral properties, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3’-epi-Azido-3’-deoxythymidine-d3 involves its incorporation into DNA strands during DNA synthesis. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This property makes it an effective inhibitor of viral reverse transcriptase, thereby blocking viral replication. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A derivative formed through the reduction of the azido group.
3’-Azido-2’,3’-dideoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’-epi-Azido-3’-deoxythymidine-d3 is unique due to its specific structural modifications, including the azido group and deuterium labeling. These modifications confer enhanced stability, distinct reactivity, and improved tracking capabilities in biological systems, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1/i1D3 |
InChI-Schlüssel |
HBOMLICNUCNMMY-BCELKLLESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)









![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
